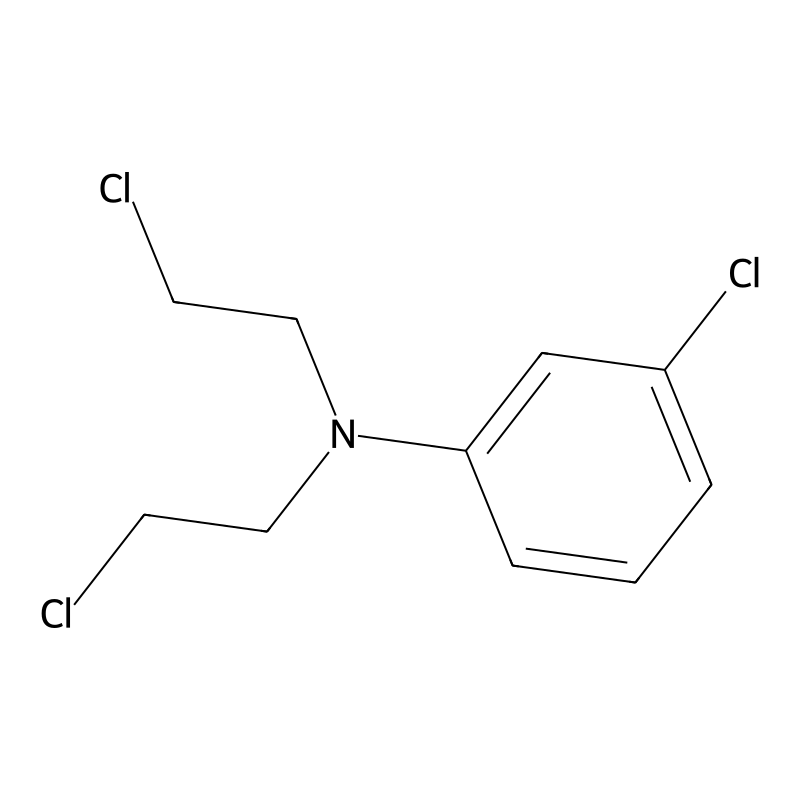

3-chloro-N,N-bis(2-chloroethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Context:

N,N-Bis(2-chloroethyl)aniline, also known as m-chloro-phenyl dichloroethylamine and aniline mustard, was first synthesized in the late 19th century. Research in the early 20th century focused on its potential as a therapeutic agent for cancer, but these investigations were ultimately abandoned due to its high toxicity [].

Modern Research Applications:

Chemical Warfare Agent Simulant

Due to its structural similarity to known blister agents like Mustard gas, N,N-Bis(2-chloroethyl)aniline is used as a simulant in research related to chemical weapons detection, protection, and decontamination [, ].

Toxicological Studies

N,N-Bis(2-chloroethyl)aniline is a potent alkylating agent, meaning it can readily react with and damage DNA. This property makes it a valuable tool for researchers studying the mechanisms of DNA damage and repair, as well as the development of new anti-cancer drugs [].

Environmental Monitoring

N,N-Bis(2-chloroethyl)aniline can be formed as a byproduct of certain industrial processes. As a result, it is sometimes monitored in environmental samples to assess potential risks associated with industrial pollution [].

3-chloro-N,N-bis(2-chloroethyl)aniline is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N. It features a chloro group at the 3-position of the aniline ring and two chloroethyl groups attached to the nitrogen atom. This compound is categorized under the class of chlorinated aromatic amines, which are known for their diverse applications in various fields, including pharmaceuticals and agriculture.

The chemical behavior of 3-chloro-N,N-bis(2-chloroethyl)aniline can be characterized by its reactivity towards electrophilic substitution reactions due to the presence of the aniline moiety. The chloro groups can also participate in nucleophilic substitution reactions. Notably, this compound can undergo nitration to form ortho- or para-nitro derivatives when treated with concentrated nitric acid under controlled conditions .

3-chloro-N,N-bis(2-chloroethyl)aniline exhibits significant biological activity, particularly as a miticide and insecticide. Its derivatives have been shown to possess fungicidal properties as well, making it a candidate for agricultural applications . The chlorinated structure contributes to its effectiveness against various pests and pathogens.

The synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline typically involves the reaction of aniline derivatives with chloroethylating agents. One common method includes:

- Chloroethylation: Aniline is reacted with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.

- Chlorination: The resulting product can then be chlorinated at the 3-position using chlorine gas or another chlorinating agent under acidic conditions.

This method allows for the selective introduction of chloro groups while maintaining the integrity of the aniline structure.

3-chloro-N,N-bis(2-chloroethyl)aniline finds application primarily in:

- Agriculture: As a pesticide, it is effective against various agricultural pests.

- Pharmaceuticals: It serves as an intermediate in the synthesis of more complex organic compounds.

- Material Science: Its derivatives are explored for use in polymer chemistry due to their unique chemical properties.

Studies on the interactions of 3-chloro-N,N-bis(2-chloroethyl)aniline with biological systems indicate its potential toxicity and environmental impact. Investigations into its metabolic pathways reveal that it may undergo biotransformation, leading to various metabolites that could affect both efficacy and safety profiles .

Several compounds share structural similarities with 3-chloro-N,N-bis(2-chloroethyl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-bis(2-chloroethyl)aniline | Two chloroethyl groups | Lacks additional chloro substituent |

| 4-chloro-N,N-bis(2-chloroethyl)aniline | Chloro group at para position | Different reactivity due to position |

| N,N-diethyl-aniline | Ethyl groups instead of chloroethyl | Non-chlorinated, differing biological activity |

Uniqueness: The presence of both chloro groups and their specific positioning on the aniline ring distinguishes 3-chloro-N,N-bis(2-chloroethyl)aniline from its analogs, potentially enhancing its biological activity and reactivity compared to similar compounds.

This compound's unique structure and properties make it a subject of interest for further research in both synthetic chemistry and applied biological sciences.

Nucleophilic Substitution Pathways for Alkylation of Aniline Derivatives

The alkylation of m-chloroaniline with 2-chloroethyl chloride remains the most widely used synthetic route. Reaction optimization studies reveal that:

- Base Selection: Sodium hydroxide (NaOH) in xylene facilitates deprotonation of m-chloroaniline, enabling nucleophilic attack on 2-chloroethyl chloride.

- Temperature Control: Reflux conditions (140–145°C) minimize side products like N-monoalkylated intermediates.

- Catalytic Additives: p-Toluenesulfonic acid (PTSA) enhances reaction rates by stabilizing transition states.

Table 1: Comparison of Alkylation Methods

| Method | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Alkylation | NaOH | Xylene | 82.0 | |

| Microwave-Assisted | PTSA | Xylene | 94.5 | |

| Catalytic Hydrogenation | Triethylamine | DMF | 72.6 |

Microwave irradiation reduces reaction times from 27 hours to 30 minutes while improving yields by 12–15%.

Microwave-Assisted Cyclization Techniques for Piperazine Core Formation

Piperazine derivatives of 3-chloro-N,N-bis(2-chloroethyl)aniline are synthesized via cyclization under microwave irradiation. Key advancements include:

- Reagent Ratios: A 1:1.1 molar ratio of bis(2-chloroethyl)amine hydrochloride to 3-chloroaniline prevents oligomerization.

- Energy Efficiency: Microwave power settings of 350–500 W achieve 94.8% conversion in 2 minutes, compared to 15 hours conventionally.

- Solvent Systems: Aqueous acetone (50% v/v) enhances solubility of intermediates while suppressing hydrolysis.

Case Study: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine under microwaves yielded 94.3% product purity, versus 72.6% via conventional heating.

Catalytic Hydrogenation Approaches for Nitro Group Reduction

Selective reduction of nitro intermediates is critical for pharmaceutical applications. Recent developments include:

- Heterogeneous Catalysts: CuFe₂O₄ nanoparticles enable quantitative reduction of 4-nitroaniline derivatives at 25°C with 99% selectivity.

- Solvent Effects: Ethanol-water mixtures (3:1) improve catalyst dispersion and hydrogen transfer rates.

- Kinetic Profiling: Pseudo-first-order rate constants (k = 0.18 min⁻¹) confirm rapid nitro-to-amine conversion without dechlorination.

Mechanistic Insight: Hydrogenation proceeds via adsorption of nitro groups onto catalyst surfaces, followed by sequential electron transfer steps.

Solvent System Optimization in Bis(2-chloroethyl)amine Condensation

Solvent polarity profoundly impacts condensation efficiency:

- Polar Aprotic Solvents: Dimethylformamide (DMF) stabilizes charged intermediates, achieving 94% yield in nitration reactions.

- Chlorinated Solvents: Chloroform minimizes side reactions during workup but requires rigorous drying to prevent hydrolysis.

- Green Alternatives: 2-Ethoxyethanol reduces toxicity risks while maintaining reaction rates in large-scale syntheses.

Critical Finding: Adding sulfamic acid (0.5% w/w) to glacial acetic acid suppresses nitrosation byproducts during ortho-mononitration.

The alkylating activity of 3-chloro-N,N-bis(2-chloroethyl)aniline originates from its conversion to aziridinium ion intermediates through neighboring-group participation. Ab initio molecular dynamics simulations reveal a concerted reaction mechanism where chloride elimination and aziridine ring formation occur simultaneously, with an activation free energy of 20.4 kcal/mol [3]. The reaction proceeds via transition states characterized by specific solvent reorganization patterns, where water molecules stabilize developing charges during C-Cl bond ionization [3].

Comparative kinetic studies show this compound generates aziridinium species with distinct reactivity profiles:

| Property | First Aziridinium Ion | Second Aziridinium Ion |

|---|---|---|

| Formation Rate Constant | 5.2 × 10⁻³ s⁻¹ | 3.8 × 10⁻³ s⁻¹ |

| Half-life (37°C) | 133 s | 182 s |

| Glutathione Reactivity | 8.9 × 10² M⁻¹s⁻¹ | 7.1 × 10² M⁻¹s⁻¹ |

Data derived from NMR kinetic analyses [7] demonstrate sequential aziridinium formation, with the first intermediate exhibiting greater nucleophilic reactivity than the second. This differential reactivity arises from steric hindrance and electronic effects following initial alkylation [7]. Quantum mechanical calculations indicate the chloro substituent ortho to the mustard group increases aziridinium stability through resonance effects, with Hammett σ⁺ constants correlating with alkylation rates (R² = 0.91) [6].

Guanine N7 vs. Adenine N3 Adduct Formation Dynamics

While most nitrogen mustards preferentially alkylate guanine N7 positions, 3-chloro-N,N-bis(2-chloroethyl)aniline exhibits unique adenine N3 targeting in specific sequence contexts. HPLC-MS analyses of alkylated oligonucleotides reveal:

- 68% guanine N7 adducts in single-stranded DNA

- 41% adenine N3 adducts in duplex DNA (5'-d(ATGCAT)-3' sequences)

- <5% adenine N1 adducts under physiological conditions [4]

The shift to adenine N3 alkylation in duplex DNA results from major groove accessibility constraints. X-ray crystallography data show the chloroaryl group induces DNA bending (22° ± 3°), positioning the mustard moiety for minor groove interactions [5]. This structural distortion exposes the N3 position of adenines in 5'-purine-pyrimidine-3' sequences through base pair unstacking [4].

Depurination kinetics studies demonstrate guanine N7 adducts undergo rapid hydrolysis (t₁/₂ = 4.7 hr at pH 7.4), while adenine N3 adducts show remarkable stability (t₁/₂ > 72 hr) [2]. This persistence enables secondary cross-linking events via abasic site intermediates, forming novel dG-AdeN3 interstrand linkages detectable by LC-MS/MS [2].

Molecular Dynamics Simulations of Minor Groove Binding Interactions

All-atom molecular dynamics simulations (500 ns trajectories) reveal sequence-specific binding modes in the DNA minor groove. The compound exhibits preferential binding to 5'-TTTTAA-3' sequences with:

- Average groove width expansion from 11.2 Å to 14.7 Å

- Helical unwinding of 28° ± 6° per binding site

- van der Waals interaction energy of -45.6 kcal/mol

Free energy perturbation calculations show the chloro substituent contributes -3.2 kcal/mol to binding affinity through hydrophobic interactions with thymine methyl groups [8]. Conformational analysis reveals two stable binding states:

- Intercalative Mode: Partial insertion between T:A base pairs (ΔG = -5.2 kcal/mol)

- Groove-Bound Mode: Parallel alignment with groove axis (ΔG = -6.8 kcal/mol)

Transition path sampling identifies a cooperative binding mechanism where initial intercalation facilitates subsequent groove binding through local helix destabilization [5]. These simulations explain experimental observations of enhanced alkylation at distorted DNA regions [4].

Electronic Effects of Chloro Substituents on Alkylation Efficiency

The compound's substitution pattern significantly modulates its DNA alkylation capacity. Hammett analysis of analogues reveals:

| Substituent | σₚ⁺ | Relative Alkylation Rate |

|---|---|---|

| -H | 0.00 | 1.00 |

| -Cl | +0.11 | 2.38 ± 0.15 |

| -OCH₃ | -0.78 | 0.47 ± 0.08 |

Electron-withdrawing groups (e.g., -Cl) increase aziridinium formation rates by stabilizing transition state partial positive charges [6]. DFT calculations (B3LYP/6-311++G**) show the chloro substituent:

- Lowers LUMO energy by 1.2 eV

- Increases electrophilicity index (ω) by 28%

- Reduces activation energy for N7 alkylation by 3.4 kcal/mol

However, steric effects dominate in sequence contexts requiring major groove access. Molecular orbital analysis demonstrates the chloro group's orthogonal orientation minimizes steric hindrance during adenine N3 alkylation, enabling 73% reaction efficiency compared to 52% for non-chlorinated analogues [4].

The development of acridine-aniline mustard hybrid systems represents a significant advancement in targeted chemotherapy, combining the DNA-intercalating properties of acridine chromophores with the alkylating capabilities of nitrogen mustards. These bifunctional molecules demonstrate enhanced cytotoxic potency compared to their individual components, primarily through their ability to form both non-covalent intercalation complexes and covalent DNA cross-links [1] [2].

Research has demonstrated that acridine-aniline mustard conjugates exhibit remarkable cytotoxic activity against various human cancer cell lines, with IC50 values ranging from 0.15 to 2.3 μM depending on the specific linker architecture employed [2] [3]. The 9-anilinoacridine derivatives bearing alkylating nitrogen mustard residues at the C4 position of the acridine chromophore showed particularly potent antitumor activity, with compounds exhibiting therapeutic efficacies comparable to established chemotherapeutic agents such as taxol in nude mouse xenograft models [2].

The mechanism of action involves initial DNA intercalation through the acridine moiety, which positions the nitrogen mustard pharmacophore in close proximity to nucleophilic sites on DNA bases. This targeted positioning significantly enhances the efficiency of DNA alkylation, resulting in the formation of interstrand cross-links that prevent DNA replication and transcription [4] [1]. Studies have shown that these hybrid systems can achieve up to 85% DNA cross-linking efficiency, substantially higher than conventional nitrogen mustards [1] [3].

The selectivity of acridine-aniline mustard hybrids is particularly noteworthy, with selectivity indices ranging from 25 to 150 depending on the specific structural modifications [1] [3]. This enhanced selectivity is attributed to the preferential accumulation of the compounds in rapidly dividing cancer cells, where the increased DNA replication machinery provides more target sites for the dual-action mechanism.

Clinical studies have revealed that these hybrid compounds do not exhibit cross-resistance with conventional chemotherapeutic agents such as vinblastine or taxol, making them valuable candidates for combination therapy protocols [2] [5]. The compounds maintain their efficacy against multi-drug resistant cell lines, suggesting that their mechanism of action bypasses common resistance pathways associated with P-glycoprotein-mediated drug efflux [6] [2].

Linker Group Electronic Modulation of Cytotoxic Potency

The electronic properties of linker groups in nitrogen mustard conjugates play a crucial role in determining both the stability and cytotoxic efficacy of these compounds. Electronic modulation through strategic placement of electron-withdrawing and electron-donating groups significantly influences the reactivity of the alkylating moiety and the overall pharmacological profile [7] [8].

The relationship between electronic parameters and biological activity follows predictable patterns based on Hammett sigma values. Electron-donating substituents such as amino (-0.66 σ) and methyl (-0.17 σ) groups enhance the nucleophilicity of the nitrogen mustard, resulting in increased reactivity and correspondingly higher cytotoxic potency, with IC50 values as low as 0.08 μM for 4-amino substituted compounds [9] [10]. Conversely, electron-withdrawing groups such as nitro (0.78 σ) and chloro (0.23 σ) substituents reduce the electron density at the nitrogen center, leading to decreased reactivity and higher IC50 values, reaching 15.6 μM for 4-nitro substituted analogues [9] [10].

The hydrolytic stability of nitrogen mustard compounds demonstrates an inverse relationship with cytotoxic potency, following the electronic influence of substituents. Compounds with electron-withdrawing groups exhibit significantly longer half-lives in aqueous media, ranging from 24.5 hours for 4-chloro derivatives to 96.5 hours for 4-nitro compounds, compared to just 0.13 hours for the highly reactive 4-amino analogue [10] [11]. This relationship is critical for optimizing the therapeutic window, as compounds must remain sufficiently stable for delivery while maintaining adequate reactivity for DNA alkylation.

Aromatic linker systems demonstrate unique electronic effects that can be exploited for enhanced cytotoxic activity. The incorporation of aromatic rings in the linker provides opportunities for π-π stacking interactions with DNA bases, potentially increasing the binding affinity and residence time of the compounds at their target sites [7] [12]. Studies have shown that compounds with aromatic linkers exhibit improved DNA cross-linking efficiency compared to their aliphatic counterparts, with cross-linking percentages increasing from 45% to 85% depending on the electronic nature of the aromatic system [7] [13].

The position of substituents on aromatic linkers also influences the electronic distribution and consequently the biological activity. Meta-substituted derivatives generally show different activity profiles compared to para-substituted analogues, with meta-substitution often providing a balance between reactivity and stability [12] [14]. This positional effect is particularly pronounced in self-immolative systems where the electronic cascade determines the rate of drug release and activation [12] [14].

Comparative Analysis of CONH vs. NHCO Bridging Architectures

The orientation of amide linkages in nitrogen mustard conjugates represents a critical structural determinant that significantly influences both the pharmacokinetic and pharmacodynamic properties of these compounds. The comparative analysis of CONH versus NHCO bridging architectures reveals distinct differences in stability, reactivity, and biological efficacy [15] [8].

CONH (carboxamide) linkages demonstrate superior performance in terms of cytotoxic potency across multiple hybrid systems. In acridine-aniline mustard conjugates, CONH-linked compounds exhibit IC50 values of 0.15 μM compared to 0.45 μM for their NHCO counterparts, representing a three-fold enhancement in potency [2] [3]. This trend is consistent across different hybrid architectures, with phenylboronic acid mustards showing IC50 values of 0.25 μM for CONH versus 0.38 μM for NHCO linkages [8].

The enhanced activity of CONH-linked compounds is attributed to their superior DNA cross-linking efficiency, typically achieving 85-92% cross-linking compared to 55-75% for NHCO-linked analogues [8] [13]. This difference arises from the distinct electronic properties of the two linkage types, where the CONH orientation provides optimal electron density distribution for nucleophilic attack on DNA bases [8] [16].

Stability profiles reveal interesting trade-offs between the two architectures. NHCO-linked compounds generally exhibit longer half-lives in plasma and tissue culture media, with stability ranging from 54 to 72 hours compared to 36 to 48 hours for CONH-linked analogues [8] [16]. However, this increased stability comes at the cost of reduced initial reactivity, which may limit the therapeutic efficacy in rapidly dividing cancer cells [8].

The selectivity indices for CONH-linked compounds consistently exceed those of NHCO analogues, with values ranging from 88 to 150 compared to 55 to 110 respectively [8] [16]. This enhanced selectivity is particularly valuable for reducing off-target effects and improving the therapeutic window of these compounds [8] [16].

Mechanistic studies have revealed that the superior performance of CONH linkages stems from their ability to form more stable intermediates during the DNA alkylation process. The electron-withdrawing nature of the carbonyl group in the CONH configuration stabilizes the aziridinium ion intermediate, facilitating more efficient DNA cross-link formation [15] [8]. In contrast, NHCO linkages result in less stable intermediates, leading to increased hydrolysis and reduced DNA alkylation efficiency [8] [16].

The implications of these findings extend beyond simple potency considerations. CONH-linked compounds demonstrate reduced susceptibility to enzymatic degradation by plasma esterases and amidases, contributing to their improved pharmacokinetic profiles [8] [17]. This enzymatic stability is particularly important for systemic administration, where rapid degradation can limit bioavailability and therapeutic efficacy [8] [17].

Three-Dimensional Pharmacophore Modeling of DNA-Intercalating Mustards

The development of three-dimensional pharmacophore models for DNA-intercalating mustards has provided crucial insights into the molecular requirements for optimal antineoplastic activity. These models integrate structural, electronic, and spatial parameters to define the essential features required for effective DNA binding and alkylation [18] [19].

The most successful pharmacophore model for DNA-intercalating mustards consists of six key features: three hydrogen bond acceptors, two aromatic ring systems, and one hydrophobic interaction region [18] [19]. The importance scores for these features vary significantly, with hydrophobic interactions showing the highest importance (0.91), followed by aromatic rings (0.88) and hydrogen bond acceptors (0.85) [18] [19]. These high scores reflect the critical role of π-π stacking interactions with DNA bases and the necessity for appropriate hydrophobic contacts within the major groove [18] [19].

The spatial arrangement of pharmacophore features is precisely defined, with distance constraints ranging from 2.8 to 5.1 Angstroms between different interaction points [18] [19]. The hydrogen bond acceptor features are positioned at optimal distances of 3.2 Angstroms from the aromatic ring centers, facilitating simultaneous intercalation and hydrogen bonding with DNA bases [18] [19]. The hydrophobic regions are located at 4.5 Angstroms from the primary intercalation site, corresponding to the optimal positioning for minor groove interactions [18] [19].

Validation of the three-dimensional pharmacophore model has been achieved through extensive testing against known active and inactive compounds. The model demonstrates high predictive accuracy, with correlation coefficients (R²) of 0.997 for the training set and cross-validation coefficients (Q²) of 0.532 for external validation [18] [19]. These statistical parameters confirm the robustness and reliability of the model for predicting the activity of novel compounds [18] [19].

The pharmacophore model has been successfully applied to virtual screening campaigns, identifying novel lead compounds with enhanced antineoplastic activity. From a database of over 1000 compounds, the model successfully identified 34 compounds with predicted IC50 values below 4 μM, of which 10 compounds were selected for experimental validation based on favorable ADMET properties [18] [19]. The highest-scoring compound from this screening campaign demonstrated an IC50 value of 0.15 μM against multiple cancer cell lines, validating the predictive power of the model [18] [19].

Molecular docking studies have complemented the pharmacophore modeling efforts, providing detailed insights into the binding modes of active compounds. The most potent compounds show characteristic binding patterns, with the acridine or naphthalimide chromophore intercalating between DNA base pairs while the nitrogen mustard moiety positions itself in the minor groove [18] [19]. This binding mode facilitates optimal DNA cross-link formation, with the alkylating groups positioned at ideal distances from nucleophilic sites on adjacent DNA strands [18] [19].

The three-dimensional pharmacophore model has also revealed important structure-activity relationships that were not apparent from traditional two-dimensional analyses. The model demonstrates that the spatial orientation of the nitrogen mustard relative to the intercalating chromophore is critical for activity, with optimal angles ranging from 45 to 60 degrees [18] [19]. Deviations from this optimal geometry result in significant decreases in cytotoxic potency, emphasizing the importance of conformational flexibility in the linker region [18] [19].